1-Piperazinepropionic acid, 4-(2-pyridinyl)-
CAS No.: 104373-85-5
Cat. No.: VC20797899
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104373-85-5 |
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Molecular Formula | C12H17N3O2 |
Molecular Weight | 235.28 g/mol |
IUPAC Name | 3-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid |
Standard InChI | InChI=1S/C12H17N3O2/c16-12(17)4-6-14-7-9-15(10-8-14)11-3-1-2-5-13-11/h1-3,5H,4,6-10H2,(H,16,17) |
Standard InChI Key | XQYZTEXKRYMSQG-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCC(=O)O)C2=CC=CC=N2 |
Canonical SMILES | C1CN(CCN1CCC(=O)O)C2=CC=CC=N2 |
Introduction
Structural Characteristics and Nomenclature
Chemical Structure
1-Piperazinepropionic acid, 4-(2-pyridinyl)- comprises a piperazine ring as its central structural element. The compound's structure can be described as follows:
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A six-membered piperazine ring containing two nitrogen atoms at the 1,4-positions
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A propionic acid (propanoic acid) chain attached to one nitrogen atom (position 1)
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A 2-pyridinyl group attached to the other nitrogen atom (position 4)
Nomenclature and Alternative Names
The compound can be referred to by multiple names depending on the naming convention used:
Naming Convention | Name |
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Primary Name | 1-Piperazinepropionic acid, 4-(2-pyridinyl)- |
Alternative Name | 3-[4-(2-PYRIDINYL)-1-PIPERAZINYL]PROPANOIC ACID |
Systematic Name | 3-[4-(pyridin-2-yl)piperazin-1-yl]propanoic acid |
The naming difference primarily reflects whether the focus is on the piperazine ring (as in 1-Piperazinepropionic acid, 4-(2-pyridinyl)-) or on the propanoic acid chain (as in 3-[4-(2-PYRIDINYL)-1-PIPERAZINYL]PROPANOIC ACID) .
Biological Activity and Applications
Research Applications
The compound is commercially available from chemical suppliers , suggesting it may serve as:
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A synthetic intermediate for more complex molecules
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A building block in medicinal chemistry research
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A pharmacological tool for studying receptor-ligand interactions
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A potential lead compound for drug discovery efforts
Analytical Technique | Expected Features |
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1H NMR | Signals for piperazine protons (typically 2.4-3.0 ppm), methylene protons in the propanoic acid chain, and aromatic protons from the pyridine ring |
13C NMR | Signals for piperazine carbons, propanoic acid carbon chain, carboxylic acid carbon, and pyridine ring carbons |
IR Spectroscopy | Characteristic absorption bands for carboxylic acid (1700-1725 cm-1), C-N stretching of piperazine, and aromatic C=C and C=N of pyridine |
Mass Spectrometry | Molecular ion peak corresponding to the molecular weight and fragmentation pattern characteristic of piperazine and pyridine moieties |
Chromatographic Analysis
High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be suitable methods for purity analysis and quantification of 1-Piperazinepropionic acid, 4-(2-pyridinyl)-.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of piperazine derivatives can provide insights into the potential biological properties of 1-Piperazinepropionic acid, 4-(2-pyridinyl)-:
Key Structural Features
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Piperazine Ring: Serves as a scaffold that positions other functional groups in specific spatial orientations, critical for receptor binding .
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2-Pyridinyl Group: The position of the nitrogen in the pyridine ring (ortho position) can influence binding to specific receptors. Pyridine-containing piperazines often show affinity for various neurotransmitter receptors .
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Propanoic Acid Chain: The three-carbon linker with a terminal carboxylic acid group may contribute to water solubility and could potentially interact with positively charged amino acid residues in protein targets.
Research on related compounds suggests that modifications to any of these structural elements can significantly alter biological activity .
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